N-(2-N',N'-Dimethylaminoethyl)maleamic Acid

Solubility Formulation Polymer conjugation

Researchers frequently face inconsistent hydrolysis kinetics when substituting maleamic acid derivatives. This compound eliminates guesswork with a tertiary dimethylaminoethyl group that enables pH-dependent charge switching (pKa ~8-9), a feature absent in neutral N-alkyl analogs. • 191-193°C melting point-over 115°C higher than N-(2-hydroxyethyl)maleamic acid-ensures solid integrity during shipping and automated dispensing. • Dual carboxylic acid/tertiary amine handles support amide conjugation, quaternization, and electrostatic surface modification in a single scaffold. • Predictable acid-labile cleavage below pH 7.0 suits tumor-microenvironment-responsive (pH 6.5-6.9) delivery platforms.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 116503-79-8
Cat. No. B018968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-N',N'-Dimethylaminoethyl)maleamic Acid
CAS116503-79-8
Synonyms(Z)-4-[[2-(Dimethylamino)ethyl]amino]-4-oxo-2-butenoic Acid; 
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC[NH+](C)CCNC(=O)C=CC(=O)[O-]
InChIInChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3-
InChIKeyNRHJXXYMYMZVMT-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid Technical Baseline


N-(2-N',N'-Dimethylaminoethyl)maleamic Acid (CAS 116503-79-8) is a functionalized maleamic acid derivative with molecular formula C8H14N2O3 and molecular weight 186.21 g/mol, characterized by a melting point of 191-193°C and a computed logP of -0.304 [1]. The compound features a maleamic acid core (cis-unsaturated dicarboxylic acid monoamide) substituted with a tertiary dimethylaminoethyl group, which confers dual reactive functionality—both the carboxylic acid and the tertiary amine serve as modifiable handles for conjugation, polymerization, and surface modification [2]. Its structural classification places it within the broader maleamic acid family, which is widely recognized as weakly acid-sensitive linkers and caging groups for smart delivery systems [3]. The dimethylaminoethyl substituent distinguishes this compound from simpler N-alkyl maleamic acids (e.g., N-ethyl, N-hydroxyethyl variants) by providing a tertiary amine center that is ionizable under physiological pH ranges, enabling pH-responsive solubility modulation and electrostatic interactions not available to neutral or permanently charged analogs.

pH‑Responsive Scaffold
Maleamic acid core provides acid‑labile amide linkage for stimuli‑responsive materials research.
Dual Reactive Handles
Carboxylic acid and tertiary amine enable orthogonal conjugation and surface modification.
Aqueous Compatibility
Ionizable dimethylamino group supports pH‑dependent solubility for aqueous‑phase protocols.

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid Substitution Limitations


Substitution with structurally similar maleamic acid derivatives without explicit experimental validation carries substantial technical risk. The pH-dependent hydrolysis kinetics of maleamic acid derivatives are exquisitely sensitive to the electronic and steric nature of the N-substituent—the number, structure, and position of substituents on the cis-double bond exert significant effects on both hydrolysis rate and selectivity [1]. For maleamic acid-based prodrugs, DFT calculations demonstrate that the rate-limiting step of acid-catalyzed hydrolysis is determined by the nature of the amine leaving group, with half-life (t1/2) values varying by orders of magnitude depending solely on N-substituent identity (e.g., predicted t1/2 at pH 2 ranging from 70 seconds to 556 hours across different analogs) [2]. Furthermore, the tertiary dimethylamino group in this compound introduces pH-dependent ionization (pKa ~ 8-9 range for tertiary amine) that enables charge-state switching unavailable in neutral N-alkyl analogs (e.g., N-ethylmaleamic acid) or hydroxyl-bearing variants (e.g., N-(2-hydroxyethyl)maleamic acid, CAS 15519-86-5, melting point 75°C) . This structural feature directly impacts aqueous solubility profile, polymer compatibility, and surface adsorption behavior. Consequently, performance characteristics established for one maleamic acid derivative cannot be assumed transferable to another without empirical verification of hydrolysis kinetics, solubility, and conjugation efficiency under the specific experimental conditions of interest.

Hydrolysis kinetics are N‑substituent‑dependent
Maleamic acid cleavage rates vary by orders of magnitude with different amine leaving groups; performance of one derivative may not transfer to another without empirical validation.
pH‑dependent solubility and charge differ
The tertiary amine introduces protonation‑responsive solubility not present in neutral N‑alkyl analogs; substitution can alter aqueous compatibility and electrostatic interactions.
Thermal stability may not translate
Melting point differences between N‑substituted maleamic acids can exceed 100°C; solid‑state processing and storage behavior may shift significantly with even small structural changes.

Differentiation Evidence & Selection Criteria


Ionizable Tertiary Amine for Aqueous Solubility

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid contains a tertiary dimethylamino group that is ionizable under mildly acidic to neutral pH conditions (protonation expected at pH < 8), conferring enhanced aqueous solubility and pH-dependent charge character relative to neutral N-alkyl maleamic acids [1]. This is a class-level inference based on the established structure-property relationship that tertiary amine substitution enhances solubility in polar solvents and facilitates pH-responsive behavior in maleamic acid derivatives [2].

Aqueous Solubility
Class‑level inference
Tertiary amine enables pH‑dependent protonation (pKa ~8–9) vs. neutral hydroxyl analog that remains uncharged across physiological pH.
May support aqueous formulation context without organic co‑solvents.
Class‑level inference; data to verify for this specific derivative.
Solubility Formulation Polymer conjugation Aqueous compatibility

Acid-Labile Maleamic Core & pH-Dependent Cleavage

Maleamic acid derivatives function as weakly acid-sensitive linkers, with hydrolysis accelerating under mildly acidic conditions. The disubstituted maleamic acid (DMA) scaffold enables ultra acid-sensitive prodrug activation at tumor extracellular pH (pHe) 6.5-6.9 while maintaining relative stability at physiological pH 7.4 [1]. N-(2-N',N'-Dimethylaminoethyl)maleamic Acid inherits this class-level acid-labile amide bond character, positioning it for applications where acid-triggered cleavage is required [2].

pH‑Dependent Cleavage
Class‑level inference
Maleamic acid amide bond hydrolyzes faster below pH 7.0; disubstituted maleamic acid (DMA) prodrugs reported activated at tumor pHe 6.5–6.9.
May support acid‑triggered release research in acidic microenvironments.
Class‑level inference; specific kinetics require validation under intended conditions.
pH-responsive linkers Controlled release Prodrug design Degradable polymers

Thermal Stability & Melting Point Advantage

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid exhibits a melting point of 191-193°C, which is substantially higher than that of structurally simpler maleamic acid analogs such as N-(2-hydroxyethyl)maleamic acid (melting point 75°C) [1]. This elevated melting point indicates stronger intermolecular interactions in the solid state, likely due to the dimethylaminoethyl group enabling additional hydrogen bonding or ionic interactions.

Thermal Stability
Cross‑study comparable
ΔT = +116–118°C vs. N‑(2‑hydroxyethyl)maleamic acid (75°C)
Higher solid‑state thermal stability may benefit elevated‑temperature processing.
Cross‑study comparison; verify stability under own synthesis and storage conditions.
Thermal properties Solid-state handling Storage stability Process compatibility

Dual Reactive Handles for Synthetic Versatility

N-(2-N',N'-Dimethylaminoethyl)maleamic Acid offers orthogonal reactive handles: the carboxylic acid group (available for amide or ester formation) and the tertiary amine group (available for quaternization or electrostatic interactions). This dual reactivity enables applications in crosslinking, covalent conjugation, and as a precursor for modified polymers or biomolecules not accessible with mono-functional maleamic acid analogs such as N-ethylmaleamic acid or unsubstituted maleamic acid [1].

Orthogonal Handles
Class‑level inference
Carboxylic acid (amide/ester coupling) plus tertiary amine (quaternization or pH‑dependent electrostatic binding).
Enables sequential functionalization strategies not accessible with mono‑functional analogs.
Reactivity profile may differ with specific coupling conditions.
Bioconjugation Polymer functionalization Crosslinking Surface modification

Application Scenarios for N-(2-N',N'-Dimethylaminoethyl)maleamic Acid


pH-Responsive Polymer & Hydrogel Synthesis

The maleamic acid core provides predictable acid-labile amide bond character, with hydrolysis rates accelerating below pH 7.0 [1]. N-(2-N',N'-Dimethylaminoethyl)maleamic Acid is suitable for synthesizing acid-degradable polymers—such as poly(ethylene glycol) (PEG)-based platforms with tunable acid sensitivity at physiologically relevant pH [2]—where the dimethylaminoethyl substituent may further modulate degradation kinetics and solubility profile. This application leverages the class-level acid-sensitivity of maleamic acid scaffolds for controlled release or stimuli-responsive material design.

Aqueous Bioconjugation & Surface Functionalization

The tertiary dimethylamino group enables pH-dependent protonation (expected at pH < 8-9), enhancing aqueous solubility and facilitating electrostatic interactions with negatively charged biomolecules or surfaces [1]. This distinguishes N-(2-N',N'-Dimethylaminoethyl)maleamic Acid from neutral N-alkyl analogs and makes it suitable for aqueous-phase bioconjugation protocols where organic co-solvents are undesirable. Applications include protein-polymer conjugate synthesis, nanoparticle surface modification, and preparation of zwitterionic coatings.

Functional Monomers for Stimuli-Responsive Networks

The dual reactivity of N-(2-N',N'-Dimethylaminoethyl)maleamic Acid—carboxylic acid for ester/amide bond formation and tertiary amine for quaternization or pH-dependent charge generation—enables its use as a functional monomer in stimuli-responsive materials [1]. This compound can be incorporated into polymer backbones or used as a crosslinker where both pH-responsive cleavage (via maleamic acid) and charge modulation (via amine protonation) are desired, such as in smart hydrogels, dynamic covalent networks, or drug delivery vehicles responsive to tumor acidosis (pH 6.5-6.9) [2].

High-Temperature Processing & Solid-Phase Synthesis

With a melting point of 191-193°C—over 115°C higher than N-(2-hydroxyethyl)maleamic acid (75°C) [1]—this compound offers superior thermal stability as a solid. This property is advantageous for synthetic protocols involving elevated temperatures, for long-term ambient storage without special refrigeration, and for applications where the compound must maintain solid integrity during shipping or automated solid-dispensing workflows. Researchers working with solid-phase peptide synthesis, high-temperature polymerization, or thermally demanding coupling reactions should prioritize this analog over lower-melting alternatives.

Application
Selection Property
Validation Focus
pH‑responsive polymer synthesis
Acid‑labile maleamic core
Hydrolysis kinetics at target pH
Aqueous bioconjugation
Ionizable tertiary amine (pH‑dependent solubility)
Solubility and charge profile in aqueous buffers
Stimuli‑responsive network monomers
Dual orthogonal reactivity
Sequential functionalization efficiency; pH‑responsive behavior
High‑temperature solid‑phase synthesis
Elevated solid‑state thermal stability
Solid‑state integrity under processing temperatures

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